2(3H)-Benzofuranone, hexahydro-3a-hydroxy-

Hydrogen bonding QSAR Drug-likeness

2(3H)-Benzofuranone, hexahydro-3a-hydroxy- (CAS 61892-48-6) is a bicyclic γ-lactone with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol. It belongs to the hexahydrobenzofuranone class and is structurally defined by a saturated cyclohexane ring fused to a five-membered lactone, bearing a tertiary hydroxyl group at the bridgehead 3a-position.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 61892-48-6
Cat. No. B12762638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Benzofuranone, hexahydro-3a-hydroxy-
CAS61892-48-6
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1CCC2(CC(=O)OC2C1)O
InChIInChI=1S/C8H12O3/c9-7-5-8(10)4-2-1-3-6(8)11-7/h6,10H,1-5H2
InChIKeyCNXYMDBRVCCMRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2(3H)-Benzofuranone, hexahydro-3a-hydroxy- (CAS 61892-48-6): Procurement-Relevant Physicochemical and Structural Baseline


2(3H)-Benzofuranone, hexahydro-3a-hydroxy- (CAS 61892-48-6) is a bicyclic γ-lactone with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . It belongs to the hexahydrobenzofuranone class and is structurally defined by a saturated cyclohexane ring fused to a five-membered lactone, bearing a tertiary hydroxyl group at the bridgehead 3a-position [1]. The compound is reported to occur in mainstream tobacco smoke and is available from specialty chemical suppliers at ≥95% purity for research use [2][3]. Its stereochemical complexity—two undefined stereocenters at positions 3a and 7a—yields up to four possible stereoisomers, making stereochemical specification a critical procurement parameter .

Why 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- Cannot Be Interchanged with the Parent Hexahydrobenzofuranone or Other In-Class Analogs


The 3a-hydroxyl group in CAS 61892-48-6 introduces a hydrogen-bond donor that is entirely absent in the parent compound 2(3H)-benzofuranone, hexahydro- (CAS 6051-03-2; HBD count = 0) [1]. This single structural modification alters the hydrogen-bond donor count from 0 to 1, the hydrogen-bond acceptor count from 2 to 3, and the topological polar surface area (TPSA) from 26.3 Ų to 46.5 Ų [2]. These changes directly affect solubility, membrane permeability, and molecular recognition properties, making generic substitution between the hydroxylated and non-hydroxylated scaffolds quantitatively unjustifiable in any application where hydrogen-bonding interactions govern performance—including receptor binding, chromatographic retention, and formulation partitioning [3].

Quantitative Differentiation Evidence for 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- (CAS 61892-48-6) Versus Closest Analogs


Hydrogen-Bond Donor Capacity: Hydroxylated vs. Parent Hexahydrobenzofuranone

The target compound (CAS 61892-48-6) provides one hydrogen-bond donor (HBD) via its bridgehead 3a-OH, whereas the parent 2(3H)-benzofuranone, hexahydro- (CAS 6051-03-2) has zero HBD groups [1]. This increases the hydrogen-bond acceptor count from 2 to 3 and nearly doubles the topological polar surface area (TPSA) from 26.3 Ų (parent) to 46.5 Ų (target) [2]. The 3a-OH also creates two possible tautomeric states (keto–enol), absent in the parent [3].

Hydrogen bonding QSAR Drug-likeness Formulation

Lipophilicity Shift: Computed LogP of 3a-Hydroxy Derivative vs. Parent and 3-Ethyl Analog

The experimentally measured LogP for the stereochemically defined analog Cleroindicin C (CAS 183626-28-0, the (3aR,7aS) isomer of the target scaffold) is 0.26 . The parent hexahydrobenzofuranone (CAS 6051-03-2) has a computed XLogP3-AA of 1.5 and an estimated Log KOW of 1.06 [1][2]. The 3-ethyl analog (CAS 54491-17-7) is even more lipophilic. The hydroxy substitution therefore decreases LogP by approximately 0.8–1.2 log units relative to the parent scaffold [3].

LogP Lipophilicity ADME Extraction

Computational Target Engagement: FUS Protein Binding Affinity of Cleroindicin C vs. Screened Phytochemical Library

In a 2024 computational study employing AutoDock Vina molecular docking, Cleroindicin C (the (3aR,7aS)-configured stereoisomer of the target scaffold) demonstrated a binding affinity of -10.12 kcal/mol against the FUS protein implicated in frontotemporal dementia [1]. Dehydroxymethylflazine, another hit from the same screen, showed comparable affinity. Cleroindicin C also exhibited the smallest RMSD value of 0.77 Å during molecular dynamics simulations, indicating superior binding pose stability relative to other screened phytochemicals [2]. The study reported that Cleroindicin C adheres to pharmacokinetic profiles suitable for drug development, including LogP values conducive to blood-brain barrier penetration [3].

Neurodegeneration Molecular docking FUS protein Drug discovery

Natural Product Provenance: Occurrence in Multiple Plant Species vs. Synthetic-Only Analogs

The hydroxylated hexahydrobenzofuranone scaffold (as its specific stereoisomers) has been isolated from multiple plant species: Clerodendrum indicum (as (-)-Cleroindicin C), Incarvillea mairei, Millingtonia hortensis, Sinningia allagophylla, and Dolichandrone serrulata . By contrast, the parent hexahydrobenzofuranone (CAS 6051-03-2) lacks comparable natural product documentation and is primarily known as a synthetic fragrance ingredient [1]. This natural occurrence pattern provides a direct chemotaxonomic marker utility absent in the parent scaffold .

Natural product Chemotaxonomy Clerodendrum Pharmacognosy

Stereochemical Complexity Impact on Procurement: Racemic Mixture vs. Defined Stereoisomer

The target compound CAS 61892-48-6 is the stereochemically unspecified racemate (2 undefined stereocenters, 4 possible stereoisomers) [1]. The defined (3aR,7aS) isomer is separately catalogued as Cleroindicin C (CAS 183626-28-0) with a specific optical rotation and biological provenance [2]. By contrast, the parent hexahydrobenzofuranone (CAS 6051-03-2) also has 2 stereocenters but lacks a hydroxyl group, resulting in different ring-fusion energetics. The hydroxyl substituent increases the complexity value from 153 (parent) to 190 (target) [3].

Stereochemistry Chiral resolution Synthetic strategy Procurement specification

Antifungal Activity Gap: Cleroindicin F (Oxidized Analog) vs. Cleroindicin C (Hydroxylated Scaffold)

Cleroindicin F (CAS 189264-47-9), a C-ring oxidized analog of the target scaffold, exhibits anticandidal activity with a MIC of 12.5 µg/mL against Candida strains . By contrast, Cleroindicin C (the defined stereoisomer of the target scaffold) has not been reported to show comparable direct antifungal MIC values in the published literature . This indicates that the 3a-hydroxyl substitution alone, without further oxidation of the cyclohexane ring, is insufficient to confer the anticandidal phenotype observed in Cleroindicin F, which features an α,β-unsaturated ketone in the six-membered ring (C₈H₁₀O₃ vs. C₈H₁₂O₃) .

Antifungal Candida MIC Structure-activity relationship

Recommended Procurement Scenarios for 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- (CAS 61892-48-6) Based on Quantified Differentiation Evidence


Natural Product Dereplication and Chemotaxonomic Reference Standard

The documented isolation of this scaffold from Clerodendrum indicum, Incarvillea mairei, and Millingtonia hortensis supports its use as an authentic reference standard in LC-MS/MS or GC-MS dereplication workflows. The computed TPSA of 46.5 Ų, LogP of ~0.3, and molecular weight of 156.18 g/mol provide specific database-searchable parameters that distinguish it from the parent scaffold (TPSA 26.3 Ų) [1].

FUS Protein Targeting in Neurodegeneration Drug Discovery

The computationally validated binding affinity of Cleroindicin C (-10.12 kcal/mol, RMSD 0.77 Å) against the FUS protein [2] positions the racemic target compound (CAS 61892-48-6) as a cost-effective initial screening tool for hit confirmation, prior to investment in the more expensive stereochemically pure isomer (CAS 183626-28-0).

Hydrogen-Bonding Modulator in Formulation or Chromatographic Method Development

The 3a-OH group introduces one H-bond donor, adding 76.8% to the TPSA versus the parent scaffold [1]. This quantifiable polarity shift supports procurement for studies requiring a systematic increase in hydrogen-bonding capacity within the hexahydrobenzofuranone series, such as reverse-phase HPLC method development or solubility optimization in mixed-solvent formulations.

Tobacco Smoke Constituent Analysis and Flavor Chemistry

The compound's documented presence in mainstream tobacco smoke [3] and its structural relationship to aroma-active hexahydrobenzofuranones make it a relevant analytical standard for GC-MS quantification in smoke chemistry studies, where the hydroxyl group provides a distinct mass spectral fragment pattern (exact mass 156.07864 Da) versus the parent (140.08373 Da) [1].

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